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Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] Its maleimide
derivative is a thiol-reactive probe that enables the covalent labeling of proteins and other
biomolecules containing free sulfhydryl groups, most commonly on cysteine residues.[3][4] This
labeling technique is widely employed in various life science applications due to the exceptional
photophysical properties of ATTO 590, including strong absorption, high fluorescence quantum
yield, and significant photo- and thermal stability.[1][5][6] These characteristics make ATTO
590-labeled proteins highly suitable for sensitive fluorescence detection in applications such as
fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence
in-situ hybridization (FISH).[1][7]

The reaction between the maleimide group of ATTO 590 and the thiol group of a cysteine
residue proceeds via a Michael addition, forming a stable thioether bond.[4][8] The reaction is
highly selective for thiols within a pH range of 6.5 to 7.5, minimizing non-specific labeling of
other nucleophilic residues like lysine.[4][8]

This document provides detailed protocols for the successful labeling of proteins with ATTO
590 maleimide, including reagent preparation, reaction conditions, purification of the
conjugate, and determination of the degree of labeling.
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Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is presented in the table

below.
Property Value Reference
Excitation Wavelength (Aabs) 593 nm [1][5]
Emission Wavelength (Afl) 622 nm [1][5]

Molar Extinction Coefficient

(emax)

1.2 x 105 M-1cm-1

[1]5]

Fluorescence Quantum Yield

() 80% [11[5]
Fluorescence Lifetime (tfl) 3.7ns [1][5]
Molecular Weight (MW) 813 g/mol [5]

Correction Factor (CF280 = 0.43 (115]

€280/emax)

Experimental Protocols

Materials

e Protein of interest with at least one free cysteine residue

e ATTO 590 maleimide

e Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

o Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[5][9]
Buffers should be degassed to prevent oxidation of thiols.[3]

» (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[3]

[10]

» (Optional) Quenching reagent: Glutathione or -mercaptoethanol[5][10]
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 Purification column: Sephadex G-25 gel filtration column or equivalent[9][11]

Experimental Workflow

The overall workflow for labeling proteins with ATTO 590 maleimide involves several key
steps, from preparation of the protein and dye to the final purification and characterization of

the conjugate.

Preparation

Prepare Protein Solution Prepare ATTO 590 Maleimide Solution

Labeling|Reaction

Mix Protein and Dye py

Incubate

Purification & Analysis

Purify Conjugate

:

Calculate Degree of Labeling

Click to download full resolution via product page

Caption: Protein labeling workflow with ATTO 590 maleimide.

Step 1: Preparation of Protein Solution
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» Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-
10 mg/mL (typically 50-100 uM).[3][5]

e Optional: If the protein contains disulfide bonds that need to be reduced to expose free thiols
for labeling, add a 10-fold molar excess of a reducing agent like TCEP or DTT.[5][10]

o If using TCEP, the labeling reaction can proceed without its removal.

o If using DTT, it must be removed before adding the maleimide dye, for example, by
dialysis or using a desalting column, as it will react with the maleimide.[10][12]

e Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or
argon) to prevent re-oxidation of the thiol groups.[3]

Step 2: Preparation of ATTO 590 Maleimide Stock
Solution

o Shortly before starting the labeling reaction, prepare a stock solution of ATTO 590
maleimide.[11]

e Dissolve 1.0 mg of the dye-maleimide in 50-200 ul of anhydrous, amine-free DMSO or DMF.
[11] This will result in a stock solution of approximately 10 mg/ml.[9]

o Vortex the solution until the dye is completely dissolved.

Step 3: Labeling Reaction

The chemical reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate)
on the maleimide double bond, forming a stable thioether linkage.
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Thiol-Maleimide Reaction

ATTO 590-Maleimide
T
pH 7.0-7.5 _ Protein-S-ATTO 590 (Thioether Bond)
_ I shaabutn o
Protein-SH

Click to download full resolution via product page
Caption: Reaction of a protein thiol with ATTO 590 maleimide.

e Add the ATTO 590 maleimide stock solution to the protein solution. A 10- to 20-fold molar
excess of the dye over the protein is typically recommended.[12] The optimal ratio may need
to be determined empirically for each specific protein.

e Mix the reaction gently.

 Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] The reaction
should be protected from light to prevent photobleaching of the dye.[9]

Step 4: Quenching the Reaction (Optional)

To stop the labeling reaction and consume any excess maleimide reagent, a low molecular
weight thiol such as glutathione or 3-mercaptoethanol can be added in excess.[5][9] Incubate
for an additional 15-30 minutes at room temperature.[9]

Step 5: Purification of the Labeled Protein

It is crucial to remove any unreacted or hydrolyzed dye from the protein-dye conjugate.[11] Gel
filtration chromatography is a common and effective method for this separation.[13]

o Equilibrate a Sephadex G-25 (or equivalent) gel filtration column with the desired storage
buffer (e.g., PBS).[11]

o Apply the reaction mixture to the top of the column.
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o Elute the protein-dye conjugate with the storage buffer. The labeled protein, being larger, will
elute first, while the smaller, unconjugated dye molecules will be retained longer on the
column.[13]

o Collect the fractions containing the colored, labeled protein.

Alternatively, dialysis or the use of spin concentrators can be employed for purification.[9]

Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each
protein molecule, can be determined spectrophotometrically.[9][11]

o Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the
maximum absorbance of ATTO 590, which is 593 nm (A593).

o Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A593 / €593
where €593 is the molar extinction coefficient of ATTO 590 (120,000 M-1cm-1).

o Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be
accounted for using a correction factor (CF280 = 0.43 for ATTO 590).[1][5] Corrected A280 =
A280 - (A593 x CF280) [Protein] (M) = Corrected A280 / eprotein where gprotein is the molar
extinction coefficient of the specific protein at 280 nm.

o Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Storage of the Labeled Protein

For optimal stability, the purified conjugate should be used immediately.[14] If storage is
necessary, the labeled protein can be stored under the same conditions as the unlabeled
protein. For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[13]
[14] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and
store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][14] The
addition of 0.01-0.03% sodium azide can prevent microbial growth.[14]
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Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low Labeling Efficiency

- Inactive maleimide dye due to

hydrolysis.

- Prepare fresh dye stock
solution in anhydrous DMSO
or DMF immediately before
use.[11]

- Insufficient free thiols on the

protein.

- Ensure complete reduction of
disulfide bonds by using a
sufficient excess of TCEP or
DTT. Confirm the presence of
free thiols using Ellman's

reagent.

- Incorrect reaction pH.

- Ensure the reaction buffer is
within the optimal pH range of
7.0-7.5.[5][9]

- Presence of thiol-containing
substances in the protein
buffer.

- Remove any substances that
can react with the maleimide,

such as DTT, prior to labeling.

Non-specific Labeling

- Reaction pH is too high
(>7.5).

- Lower the pH of the reaction
buffer to 7.0-7.5 to favor
reaction with thiols over

amines.[4]

Precipitation of Protein

- High concentration of organic

solvent from the dye stock.

- Use a more concentrated dye
stock solution to minimize the
volume of organic solvent

added to the protein solution.

- The dye introduces
hydrophobicity, leading to

aggregation.

- Optimize the dye-to-protein

ratio to avoid over-labeling.

Free Dye in Final Product

- Inefficient purification.

- Use a longer gel filtration
column or repeat the
purification step.[11] For very
hydrophilic dyes, a longer
column is preferable.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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